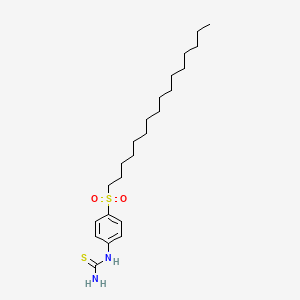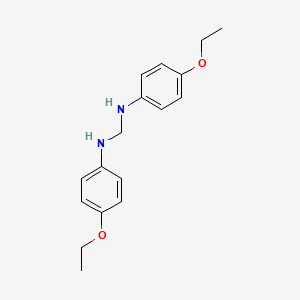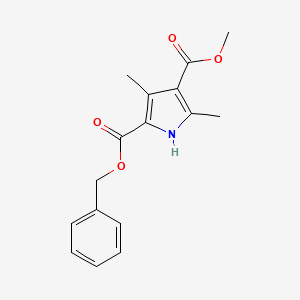
Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a benzyl group, two methyl groups, a methoxycarbonyl group, and a pyrrolecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyrrole ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while reduction may produce pyrrole-2-carbinols.
Applications De Recherche Scientifique
Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Benzyl 3,5-dimethyl-2-pyrrolecarboxylate: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
3,5-Dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.
Benzyl 2-pyrrolecarboxylate: A simpler derivative with fewer substituents, leading to distinct chemical behavior.
Uniqueness: Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both benzyl and methoxycarbonyl groups enhances its versatility in synthetic and research applications.
Propriétés
Numéro CAS |
52459-22-0 |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-O-benzyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)11(2)17-14(10)16(19)21-9-12-7-5-4-6-8-12/h4-8,17H,9H2,1-3H3 |
Clé InChI |
UYSZIWHVDOLWTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C(=O)OC)C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)



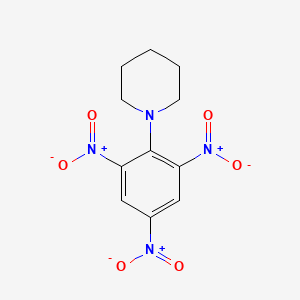

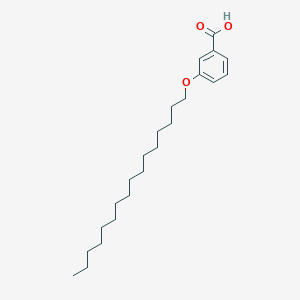
![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
